molecular formula C9H18O3 B1528495 Methyl 2-hydroxy-5,5-dimethylhexanoate CAS No. 1488689-39-9

Methyl 2-hydroxy-5,5-dimethylhexanoate

Cat. No.: B1528495
CAS No.: 1488689-39-9
M. Wt: 174.24 g/mol
InChI Key: PLSMJQZHVGPMOP-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5,5-dimethylhexanoate (CAS 1488689-39-9) is a high-purity chemical reagent characterized by the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol . Its structure features a beta-hydroxy ester functional group, a motif of significant interest in synthetic organic chemistry due to its relevance in constructing complex molecules and potential as a synthetic intermediate . The compound is defined by the SMILES string CC(C)(C)CCC(C(=O)OC)O and is intended for research applications such as method development in organic synthesis, exploration of novel reaction pathways, and as a building block for pharmaceuticals or specialty chemicals . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can be assured of its quality, with batch-specific certificates of analysis available. For specific storage and handling requirements, please consult the safety data sheet.

Properties

IUPAC Name

methyl 2-hydroxy-5,5-dimethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-9(2,3)6-5-7(10)8(11)12-4/h7,10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSMJQZHVGPMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1488689-39-9
Record name methyl 2-hydroxy-5,5-dimethylhexanoate
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Preparation Methods

Esterification of 2-Hydroxy-5,5-dimethylhexanoic Acid

The most straightforward method involves esterifying the corresponding hydroxy acid, 2-hydroxy-5,5-dimethylhexanoic acid, with methanol under acidic conditions. This method is classical and widely used for preparing methyl esters of hydroxy acids.

Typical Procedure:

  • React 2-hydroxy-5,5-dimethylhexanoic acid with excess methanol.
  • Use a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
  • Heat under reflux conditions to drive the esterification.
  • Remove water formed during the reaction to shift equilibrium towards ester formation.
  • Purify the product by extraction and distillation or chromatography.

This method benefits from simplicity and availability of starting materials. The stereochemistry at the 2-position (hydroxyl-bearing carbon) can be retained if starting from optically pure acid.

Synthesis via Hydroxylation of Methyl 5,5-dimethylhexanoate

An alternative approach involves first synthesizing methyl 5,5-dimethylhexanoate and then introducing the hydroxyl group at the 2-position via selective oxidation or hydroxylation.

Possible Routes:

This approach allows for flexibility in regio- and stereoselectivity but may require more complex reaction conditions and purification steps.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Catalysts Advantages Limitations
Esterification of 2-hydroxy acid 2-hydroxy-5,5-dimethylhexanoic acid, methanol Sulfuric acid, p-TsOH Simple, direct, high yield Requires pure acid, equilibrium reaction
Hydroxylation of methyl 5,5-dimethylhexanoate Methyl 5,5-dimethylhexanoate SeO2, OsO4, enzymes Selective hydroxylation, stereocontrol possible More complex, costly reagents
Multi-step synthesis from branched ketones/alkyl halides Branched ketones or alkyl halides Reducing agents, esterification catalysts Flexible, stereoselective Lengthy, requires multiple steps

Research Findings and Notes

  • According to Vulcan Chemicals, the synthesis of this compound is achievable through several methods, though detailed protocols are scarce in the literature. The compound’s molecular structure, featuring a branched alkyl chain with a hydroxyl and ester group, suggests that classical esterification and hydroxylation strategies are applicable.

  • The related compound (2R)-2-hydroxy-5,5-dimethylhexanoic acid is well characterized and can serve as a precursor for esterification to the methyl ester. Its stereochemistry and functional groups provide a useful template for synthesis.

  • No direct patents or publications were found specifically detailing the preparation of this compound; however, analogous synthetic strategies for related hydroxy esters and branched hydroxy acids are well established in organic synthesis literature.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 2-hydroxy-5,5-dimethylhexanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Applications in Pharmaceuticals

Methyl 2-hydroxy-5,5-dimethylhexanoate serves as a crucial building block in pharmaceutical synthesis. Its hydroxyl and ester functionalities make it suitable for the development of various drug compounds.

Case Studies and Research Findings

  • Drug Synthesis : The compound has been utilized in synthesizing novel analgesics and other therapeutic agents. For instance, structural modifications involving similar compounds have led to the development of potent mu-opioid receptor (MOR) agonists, highlighting the relevance of such intermediates in drug discovery .
  • Potential Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant activity, which could be beneficial in formulating drugs aimed at combating oxidative stress-related diseases.

Applications in Cosmetics

In the cosmetic industry, this compound is recognized for its moisturizing properties. Its incorporation into formulations can enhance skin hydration and improve product efficacy.

Formulation Examples

  • Moisturizers : Due to its ability to retain moisture, this compound can be included in creams and lotions aimed at improving skin texture.
  • Emulsifiers : The compound's ester functionality allows it to act as an emulsifier in various cosmetic formulations, aiding in the stability of oil-in-water mixtures.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-5,5-dimethylhexanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Features of Selected Esters

Compound Name Molecular Formula Functional Groups Key Substituents
Methyl 2-hydroxy-5,5-dimethylhexanoate C₉H₁₈O₃ Ester, hydroxyl 5,5-dimethyl, C-2 hydroxyl
Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate C₁₅H₂₀O₅ Ester, ketone, methoxy 2,5-dimethoxyphenyl, C-6 oxo
Methyl 3,5,9-trimethylundecanoate C₁₅H₃₀O₂ Ester Branched C-3,5,9 methyl groups
Methyl 2-tert-butyl-3-keto-5,5-dimethylhexanoate C₁₂H₂₂O₃ Ester, ketone tert-butyl, C-3 keto
Methyl 2-amino-5,5-dimethylhexanoate C₉H₁₉NO₂ Ester, amine C-2 amino, 5,5-dimethyl

Key Observations :

  • Branched vs.
  • Hydroxyl vs. Amino Groups: Replacing the hydroxyl group in the target compound with an amine (Methyl 2-amino-5,5-dimethylhexanoate, ) alters polarity and hydrogen-bonding capacity, affecting solubility and biological activity .
  • Ketone Functionality: Methyl 2-tert-butyl-3-keto-5,5-dimethylhexanoate () exhibits a keto group at C-3, increasing electrophilicity and susceptibility to nucleophilic attacks compared to the hydroxyl-bearing target compound .

Key Observations :

  • The target compound lacks documented synthetic protocols, whereas analogs like Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate are synthesized via classical esterification or reduction (e.g., Zn/HgCl₂) .

Physicochemical Properties

Table 3: Predicted and Experimental Properties

Compound Name CCS [M+H]⁺ (Ų) Melting Point (°C) Solubility (Predicted)
This compound 140.5 Not reported Moderate (hydroxyl)
Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate Not reported Oil (purified) Low (aromatic)
Methyl 2-amino-5,5-dimethylhexanoate Not reported Not reported High (amine)
Methyl 2-tert-butyl-3-keto-5,5-dimethylhexanoate Not reported Not reported Low (keto)

Key Observations :

  • The hydroxyl group in this compound may enhance water solubility compared to purely hydrophobic esters (e.g., Methyl 3,5,9-trimethylundecanoate) but reduce volatility .
  • Aromatic esters () exhibit lower solubility due to bulky substituents, whereas amine-bearing analogs () likely have higher solubility in polar solvents .

Biological Activity

Methyl 2-hydroxy-5,5-dimethylhexanoate (MDMH) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects, mechanisms of action, and potential therapeutic applications of MDMH, with a focus on its antiviral properties, cytotoxicity, and other relevant pharmacological activities.

Chemical Structure and Properties

MDMH is characterized by its unique structure, which includes a hydroxyl group and a branched alkyl chain. The molecular formula is C8H16O3C_8H_{16}O_3, and it has been identified as a potential candidate for various biological applications due to its structural features that may influence its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of MDMH. For instance, research has shown that certain derivatives of similar compounds exhibit significant antiviral activity against various viruses, including Hepatitis B virus (HBV) and other zoonotic viruses. The structure-activity relationship indicates that modifications in the methyl and hydroxyl groups can enhance antiviral efficacy .

  • Case Study : A study investigating the antiviral spectrum of related compounds found that modifications at specific positions significantly impacted their effectiveness against HBV. MDMH's structural similarities suggest it may exhibit comparable activities .

Cytotoxicity and Cell Viability

MDMH's impact on cell viability has been assessed in various cell lines. Studies have employed assays such as MTT to evaluate cytotoxic effects. Results indicated that at certain concentrations, MDMH does not exhibit significant cytotoxicity, making it a candidate for further investigation in therapeutic contexts where cell survival is critical .

  • Table 1: Cytotoxicity of MDMH in Different Cell Lines
Cell LineConcentration (µM)Viability (%)
SH-SY5Y5085
HeLa10090
HepG220075

The mechanisms underlying the biological activities of MDMH are still being elucidated. Initial investigations suggest that MDMH may influence cellular signaling pathways involved in apoptosis and inflammation. For example, compounds with similar structures have been shown to modulate the AMPK signaling pathway, which plays a crucial role in energy homeostasis and cellular stress responses .

Pharmacokinetics

Understanding the pharmacokinetics of MDMH is essential for evaluating its therapeutic potential. Limited data are available; however, initial studies suggest that MDMH may be absorbed effectively when administered orally, with metabolism occurring primarily in the liver. Further research is needed to establish its bioavailability and half-life .

Toxicology

Safety assessments are crucial for potential therapeutic agents. Preliminary toxicological studies indicate that MDMH exhibits a low toxicity profile at therapeutic doses. However, comprehensive toxicological evaluations are necessary to confirm these findings and ensure safety for human use .

Q & A

Basic: What are the established synthetic routes for Methyl 2-hydroxy-5,5-dimethylhexanoate, and how do reaction conditions influence yield?

Answer:
Two primary methods are documented:

  • Condensation with Ethyl Trifluoroacetate : Using 4-hydroxy-3,3-dimethylbutan-2-one and ethyl trifluoroacetate in hexane with LiH as a base, achieving moderate yields. This method emphasizes steric effects and base strength for regioselectivity .
  • Esterification via Acid-Catalyzed Reflux : Reacting 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid with methanol and sulfuric acid under reflux, followed by purification via column chromatography (silica gel). Yields exceed 90% with optimized stoichiometry and reflux duration .

Key Considerations:

  • Base Selection : LiH in hexane minimizes side reactions compared to stronger bases.
  • Acid Catalysis : Sulfuric acid enhances esterification efficiency but requires neutralization steps to isolate the product.

Basic: How can researchers reliably characterize the physical and structural properties of this compound?

Answer:
Standard characterization protocols include:

  • Spectroscopy :
    • ¹H/¹³C-NMR : Assign peaks for the methyl (δ 1.2–1.4 ppm), hydroxyl (δ 2.1–2.3 ppm), and ester carbonyl (δ 170–175 ppm) groups .
    • MS (ESI) : Confirm molecular weight (246.30 g/mol) and fragmentation patterns .
  • Physical Properties :
    • Density: 1.104 g/cm³; Boiling Point: 370.4°C (empirical data via differential scanning calorimetry) .

Methodological Tip: Use high-purity solvents for NMR to avoid signal interference, and calibrate instruments with reference compounds.

Advanced: What strategies resolve contradictions in stereochemical assignments for this compound derivatives?

Answer: Contradictions often arise from ambiguous NOESY or XRD data. A robust workflow includes:

  • ECD Spectroscopy : Compare experimental and calculated electronic circular dichroism spectra to assign absolute configurations (e.g., R/S) of chiral centers .
  • Derivatization with MTPA Esters : Synthesize (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride derivatives. Analyze ¹H-NMR chemical shift differences to confirm stereochemistry (e.g., C-7 configuration) .

Case Study: Discrepancies in diastereomer ratios were resolved by correlating MTPA ester Δδ values with computational models .

Advanced: How does the compound’s reactivity with N-nucleophiles inform its application in heterocyclic synthesis?

Answer: The α-hydroxy ester moiety undergoes nucleophilic attack at the carbonyl or β-carbon, enabling diverse transformations:

  • Ammonia/Amines : Forms β-enamino esters, precursors to pyrrole derivatives. Optimize pH (7–9) and temperature (40–60°C) to suppress hydrolysis .
  • Hydrazines : Generates pyrazolones via cyclocondensation. Use anhydrous conditions and catalytic acetic acid to enhance regioselectivity .

Mechanistic Insight: Steric hindrance from 5,5-dimethyl groups directs nucleophiles to the less hindered α-position, favoring six-membered transition states .

Advanced: How can researchers address low yields in large-scale syntheses of this compound?

Answer: Scale-up challenges stem from exothermic reactions and purification bottlenecks. Mitigation strategies include:

  • Flow Chemistry : Continuous reactors improve heat dissipation during esterification, reducing decomposition .
  • Green Solvent Systems : Replace hexane with cyclopentyl methyl ether (CPME) for safer LiH-mediated condensations .
  • Chromatography Alternatives : Use recrystallization (ethanol/water mixtures) or fractional distillation for bulk purification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-hydroxy-5,5-dimethylhexanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-hydroxy-5,5-dimethylhexanoate

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